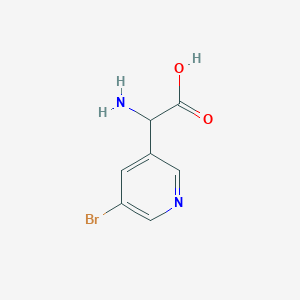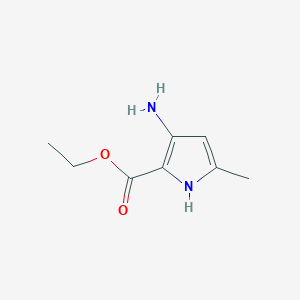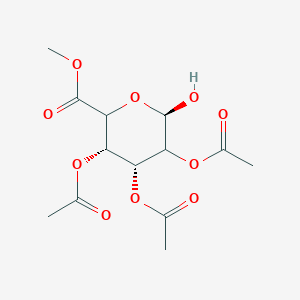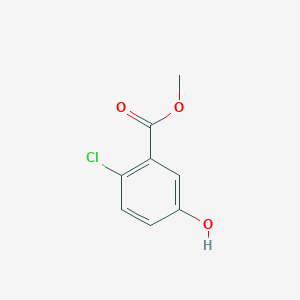![molecular formula C13H16FN3 B1371971 {3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine CAS No. 1232136-36-5](/img/structure/B1371971.png)
{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine” is a chemical compound with the molecular formula C13H16FN3 and a molecular weight of 233.28 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of “{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine” consists of a pyrazole ring attached to a fluorophenyl group and a propyl(methyl)amine group .Physical And Chemical Properties Analysis
“{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine” is a solid at room temperature . It has a molecular weight of 233.28 and a molecular formula of C13H16FN3 .Wissenschaftliche Forschungsanwendungen
Reductive Cyclization in Pyrazole Derivatives
A study by Szlachcic et al. (2020) analyzed pyrazole derivatives, focusing on the reductive cyclization process leading to substituted 1H-pyrazolo[3,4-b]quinoxalines. They found that intramolecular hydrogen bonds significantly affect the reactivity of these compounds, which is relevant to understanding the chemical behavior of similar structures like “{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine” (Szlachcic et al., 2020).
Structural Characterization and Crystallography
Research by Kariuki, Abdel-Wahab, and El‐Hiti (2021) involved synthesizing and characterizing isostructural pyrazole derivatives. Their findings on the molecular structures and conformation of these compounds can provide insights into the structural characterization of similar compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antitumor, Antifungal, and Antibacterial Properties
Titi et al. (2020) investigated pyrazole derivatives for their biological activities, including antitumor, antifungal, and antibacterial properties. Their research on the pharmacophore sites and biological activity can be relevant to understanding the potential biological applications of similar structures (Titi et al., 2020).
Applications in Material Science
Research by Chetouani et al. (2005) studied the inhibitory effect of pyrazole compounds on the corrosion of pure iron. This indicates potential applications of similar compounds in materials science, particularly in corrosion inhibition (Chetouani et al., 2005).
Synthesis and Applications in Organic Chemistry
Various studies have focused on the synthesis of pyrazole derivatives and their applications in organic chemistry. For instance, the work of Loh et al. (2013) on the synthesis of N-substituted pyrazolines provides insights into the methods of synthesizing similar compounds and their potential applications (Loh et al., 2013).
Catalysis and Polymerization Processes
Research by Matiwane, Obuah, and Darkwa (2020) on pyrazolyl compounds in zinc(II) carboxylate complexes shows the role of these compounds in catalysis, particularly in the copolymerization of CO2 and cyclohexene oxide. This suggests potential catalytic applications for similar structures (Matiwane, Obuah, & Darkwa, 2020).
Eigenschaften
IUPAC Name |
3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c1-15-7-3-6-12-9-13(17-16-12)10-4-2-5-11(14)8-10/h2,4-5,8-9,15H,3,6-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKKQNKFKDNSNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC(=NN1)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dibromobenzo[d]thiazole](/img/structure/B1371890.png)
![Tert-butyl N-[(3S,4S)-1-[2-[[(3R,4R)-1-benzyl-4-[[2-[(3S,4S)-3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetyl]amino]pyrrolidin-3-yl]amino]-2-oxoethyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate](/img/structure/B1371893.png)
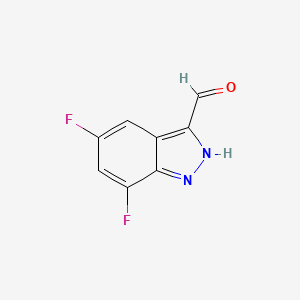
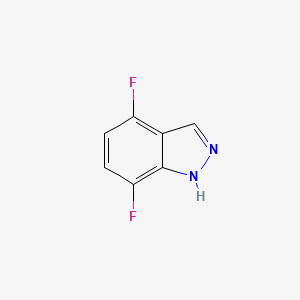
![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371899.png)
![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371900.png)
![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1371901.png)
![5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371903.png)
